Iron(III) oxalate hexahydrate

描述

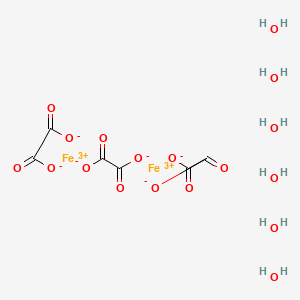

Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is an inorganic compound with the chemical formula Fe2(C2O4)3·6H2O. It is a coordination polymer that forms a pale yellow solid in its anhydrous form and a lime green solid when hydrated. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through several methods. One common laboratory method involves the reaction of iron(III) hydroxide with oxalic acid: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces iron(III) oxalate, which can then be hydrated to form the hexahydrate .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

化学反应分析

Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction: It can be reduced to iron(II) oxalate under certain conditions.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce iron(III) oxalate to iron(II) oxalate.

Major Products:

Iron(II) Oxalate: Formed through reduction reactions.

Carbon Dioxide: Produced during the photolysis of iron(III) oxalate.

科学研究应用

Photographic Applications

Kallitype and Platinotype Processes

Iron(III) oxalate hexahydrate is widely known for its use in alternative photographic processes, specifically in Kallitype and platinotype printing. In these processes, it serves as a light-sensitive material that forms a latent image upon exposure to ultraviolet light. The compound undergoes photochemical reactions that yield metallic silver or platinum, depending on the process used. This application highlights the compound's utility in producing high-quality photographic prints with rich tonal ranges .

Energy Storage and Battery Technology

Lithium-Iron Batteries

Recent studies have investigated the potential of this compound as a low-cost material for the positive electrode in lithium-ion batteries. The compound has demonstrated the ability to intercalate lithium ions effectively, achieving an average potential of 3.35 V with a sustainable capacity of approximately 98 mAh/g. This characteristic positions this compound as a promising candidate for next-generation energy storage solutions, particularly in terms of cost-effectiveness and environmental sustainability .

Organic Synthesis

Radical Hydrofunctionalization Reactions

In organic chemistry, this compound is utilized as a catalyst in various synthetic reactions. It has been shown to facilitate radical Markovnikov hydrofunctionalization reactions of alkenes when combined with sodium borohydride. This application underscores its significance in developing new synthetic pathways for complex organic molecules .

Environmental Remediation

Photocatalytic Degradation of Pollutants

this compound has been explored for its photocatalytic properties in environmental applications. Studies have demonstrated its efficacy in degrading organic pollutants, such as rhodamine B, under light irradiation. The compound's ability to absorb light and generate reactive species allows for the breakdown of contaminants in wastewater, making it a valuable tool for environmental cleanup efforts .

Summary Table of Applications

Case Study 1: Photocatalytic Degradation

A recent study highlighted the use of this compound in degrading rhodamine B under UV light. The results indicated over 85% degradation within 90 minutes, showcasing its potential as an effective photocatalyst for wastewater treatment .

Case Study 2: Lithium-Ion Battery Research

Research into lithium-ion batteries utilizing this compound demonstrated its capacity to intercalate lithium ions efficiently, providing insights into its viability as an alternative electrode material that could reduce costs while maintaining performance .

作用机制

The mechanism of action of iron(III) oxalate hexahydrate involves its ability to undergo redox reactions. In photolysis, for example, the compound absorbs light, leading to the transfer of an electron from the oxalate ligand to the iron center. This results in the formation of iron(II) and the release of carbon dioxide . The molecular targets and pathways involved in these reactions are primarily related to the redox properties of the iron center and the stability of the oxalate ligands.

相似化合物的比较

Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:

Iron(II) Oxalate (FeC2O4): Unlike iron(III) oxalate, iron(II) oxalate is less stable and more prone to oxidation.

Potassium Ferrioxalate (K3[Fe(C2O4)3]): This compound is similar in structure but contains potassium ions, making it more soluble in water.

Ammonium Iron(III) Oxalate (NH4[Fe(C2O4)3]): Similar to potassium ferrioxalate but with ammonium ions, used in different applications due to its solubility properties.

This compound stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.

生物活性

Iron(III) oxalate hexahydrate, with the chemical formula , is a coordination compound that exhibits significant biological activity and potential applications in various fields, including environmental science, catalysis, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.834 g/mol

- CAS Number : 166897-40-1

- Solubility : Soluble in water

- Structure : The compound consists of iron ions coordinated with oxalate ligands, forming a stable hexahydrate complex.

1. Photolytic Behavior

Iron(III) oxalate is known for its photolytic properties, which are crucial for understanding its biological interactions. Upon exposure to light, it undergoes photolysis, leading to the generation of reactive species such as ferrous oxalate and radical anions. This process is vital in environmental contexts for quantifying photon flux and understanding metal carboxylate complex behavior in natural systems .

- Key Reaction :

2. Redox Activity

The presence of oxalate allows iron(III) to be reduced to lower oxidation states (e.g., iron(II) and iron(I)). This redox activity is significant as it can facilitate electron transfer processes in biological systems, potentially influencing metabolic pathways and cellular responses .

1. Catalytic Properties

This compound has been investigated for its catalytic capabilities in oxidative and reductive reactions under UV and visible light irradiation. It has shown effectiveness in degrading pharmaceutical compounds like iopamidol, indicating its potential use in wastewater treatment and environmental remediation .

2. Therapeutic Potential

Recent studies suggest that iron(III) oxalate complexes may have therapeutic implications due to their ability to modulate oxidative stress and participate in biochemical pathways related to iron metabolism. The reduction of iron species may play a role in cellular signaling and the regulation of reactive oxygen species (ROS), which are critical in various diseases .

Case Study 1: Photolysis Mechanism

A detailed investigation into the photolysis of ferric oxalate revealed that upon photoexcitation, intramolecular electron transfer occurs rapidly, generating reactive intermediates that can further react with other molecules, such as CO2. This study utilized mid-infrared transient absorption spectroscopy to elucidate the dynamics of these reactions .

Case Study 2: Redox Behavior

Research demonstrated that the addition of oxalic acid to iron-containing solutions leads to the formation of iron(I) complexes, highlighting the reducing power of oxalate ions. This behavior was confirmed through mass spectrometry and vibrational spectroscopy, indicating the potential for these complexes to participate in catalytic cycles or as reactive intermediates in biochemical reactions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H12Fe2O18 |

| CAS Number | 166897-40-1 |

| Molecular Weight | 483.834 g/mol |

| Solubility | Soluble in water |

| Photolytic Behavior | Generates reactive species |

| Redox Activity | Reduces Fe(III) to Fe(II/I) |

属性

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Iron(III) oxalate hexahydrate in synthesizing carbon nanotubes from activated carbon derived from brewer's spent grain?

A1: In the study by [] Hassan et al., this compound acts as a precursor material for iron nanoparticles. These nanoparticles function as catalysts during the synthesis of multi-walled carbon nanotubes (MWCNTs) from activated carbon derived from brewer's spent grain. While the specific mechanism is not elaborated upon in the abstract, it is likely that the iron nanoparticles act as nucleation sites for the growth of carbon nanotubes through the decomposition of carbon-containing precursors at high temperatures. This process typically involves the reduction of Iron(III) to metallic iron and its subsequent catalytic activity.

Q2: Are there alternative iron precursors for synthesizing carbon nanotubes, and how does this compound compare in terms of material compatibility?

A2: Yes, several other iron precursors can be used for synthesizing carbon nanotubes, such as iron nitrates, iron chlorides, and ferrocene. The choice of precursor can influence the morphology, diameter, and yield of the resulting nanotubes. While a direct comparison with other precursors is not provided in the research abstract [], the successful utilization of this compound suggests its compatibility with the other components involved in the synthesis process, namely the activated carbon derived from brewer's spent grain and melamine. Further research comparing different precursors would be beneficial to determine the optimal choice for this specific application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。